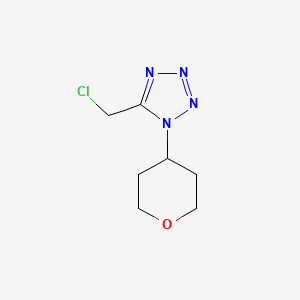

5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole

描述

属性

IUPAC Name |

5-(chloromethyl)-1-(oxan-4-yl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c8-5-7-9-10-11-12(7)6-1-3-13-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVVAFAHAVMSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole typically involves:

- Formation of the tetrazole ring via cycloaddition or cyclization reactions involving azide sources.

- Introduction of the oxan-4-yl substituent at the N-1 position of the tetrazole.

- Chlorination of the methyl group at the 5-position of the tetrazole ring.

This strategy is often carried out through sequential steps involving protection, substitution, and deprotection reactions under controlled conditions.

Preparation of the Tetrazole Core

A common approach to synthesize 1-substituted tetrazoles, including those with oxan-4-yl groups, is the cyclization of nitriles or amines with sodium azide and triethyl orthoformate under acidic or solvent-free conditions. One environmentally friendly method uses sodium borosilicate glass-supported silver nanoparticles (Ag NPs) as a heterogeneous catalyst to promote the formation of 1-substituted 1H-1,2,3,4-tetrazoles with good to excellent yields at 120 °C without harmful reagents or solvents.

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), ASBN catalyst (0.05 g) | 120 °C, 3 h, solvent-free | Good to excellent (varies by substituent) |

This method avoids toxic hydrazoic acid and allows catalyst recycling, making it suitable for diverse 1-substituted tetrazoles.

Chloromethylation at the 5-Position

The chloromethyl group at the 5-position of the tetrazole ring is introduced through chlorination of the corresponding hydroxymethyl tetrazole intermediate. A patented industrially relevant method involves:

- Starting from 5-methylol tetrazole or 5-hydroxyethyl tetrazole.

- Protection of the tetrazole nitrogen with triphenylmethyl chloride in tetrahydrofuran (THF) solvent at 0–100 °C over 1–60 hours.

- Chlorination using sulfur oxychloride (SOCl2) under stirring and cooling conditions.

- Deprotection of the triphenylmethyl group by acidic hydrolysis to yield the target 5-(chloromethyl) tetrazole derivative.

Reaction sequence and conditions:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 5-methylol tetrazole synthesis | Hydroxyacetonitrile, sodium azide, triethylamine, HCl, 145 °C, 6 h | Molar ratio hydroxyacetonitrile:sodium azide:triethylamine hydrochloride:triethylamine = 1:1:2:10; yield ~85% |

| Protection | Triphenylmethyl chloride in THF, 0–100 °C, 1–60 h | Dropwise addition, controlled temperature |

| Chlorination | Sulfur oxychloride, stirring, cooling, 2–60 h | Reaction temperature 0–5 °C |

| Deprotection | Acidic hydrolysis with HCl, room temperature, overnight | Followed by pH adjustment and filtration |

This method is scalable, safe, and yields high-purity 5-(chloromethyl)-1-triphenylmethyl tetrazole intermediate, which upon deprotection gives the target compound with >99% purity.

Analytical and Spectral Characterization

The synthesized this compound is confirmed by:

- FT-IR Spectroscopy: Disappearance of NH2 stretching bands and appearance of C=N stretching bands around 1620–1680 cm⁻¹ confirm tetrazole formation.

- NMR Spectroscopy:

- Mass Spectrometry: Confirms molecular weight and purity.

- Melting Point Analysis: Used to verify compound identity and purity.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The silver nanoparticle catalyst method offers a green alternative for synthesizing 1-substituted tetrazoles but requires subsequent steps for chloromethylation.

- The patented industrial method provides a robust route for chloromethylation with controlled reaction times and temperatures, suitable for large-scale production.

- Avoidance of toxic hydrazoic acid and hazardous solvents is a key focus in modern preparation strategies.

- Reaction monitoring by TLC and purification by filtration and washing are standard to ensure product quality.

- The use of triphenylmethyl protection is crucial to prevent side reactions during chlorination.

This detailed overview synthesizes current authoritative knowledge on the preparation of this compound, highlighting environmentally conscious catalytic methods and industrially viable chloromethylation techniques, supported by spectral characterization data and reaction condition optimizations.

化学反应分析

Types of Reactions

5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxan-4-yl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the tetrazole ring or the oxan-4-yl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products

Nucleophilic substitution: Formation of substituted tetrazoles with various functional groups.

Oxidation: Formation of oxan-4-yl derivatives with additional oxygen functionalities.

Reduction: Formation of reduced tetrazole derivatives or modified oxan-4-yl groups.

科学研究应用

5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole has several scientific research applications:

Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tetrazole ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.

相似化合物的比较

Comparison with Structurally Similar Tetrazole Derivatives

Below is a detailed comparison of 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole with analogous compounds, focusing on substituents, physicochemical properties, and applications.

Substituent Analysis

Physicochemical Properties

生物活性

5-(Chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of the oxan ring and chloromethyl group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 203.64 g/mol.

Antimicrobial Properties

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. A study employing the disc diffusion method found that certain tetrazole derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloromethyl)-1-(oxan-4-yl)-... | Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 125 µg/mL | |

| Pseudomonas aeruginosa | 125 µg/mL | |

| Bacillus subtilis | 100 µg/mL |

Anti-inflammatory and Analgesic Effects

Tetrazoles are also noted for their anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. In animal models, certain derivatives have shown significant reductions in inflammation markers .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chloromethyl group may enhance binding affinity to bacterial enzymes or receptors involved in inflammation pathways. Research indicates that modifications to the tetrazole ring can influence its pharmacokinetic properties and overall efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various tetrazole derivatives, this compound was found to be particularly effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant decrease in paw swelling and inflammatory cytokines when treated with the tetrazole derivative compared to control groups. This suggests that it may serve as a basis for developing new anti-inflammatory drugs .

常见问题

Q. Basic

- NMR Spectroscopy : H and C NMR can confirm regioselectivity of the chloromethyl and oxan-4-yl substituents. For instance, the chloromethyl group appears as a singlet at δ 4.5–5.0 ppm, while oxan-4-yl protons resonate as a multiplet at δ 3.2–3.8 ppm .

- X-Ray Crystallography : Resolves bond lengths (e.g., C-Cl = 1.76–1.79 Å) and torsional angles between the tetrazole and oxane rings, critical for validating stereochemical assignments .

- IR Spectroscopy : The tetrazole ring’s N-H stretch (2500–2700 cm) and C-Cl vibration (650–750 cm) provide complementary structural evidence .

How can researchers employ Design of Experiments (DoE) principles to optimize the synthesis of 5-(chloromethyl)-1-(oxan-4-yl)-1H-tetrazole under varying catalytic conditions?

Advanced

DoE methodologies, such as factorial designs, enable systematic exploration of variables:

- Factors : Temperature (40–80°C), catalyst loading (e.g., ZnCl, 0.5–2.0 mol%), and solvent polarity (e.g., DMSO vs. THF).

- Responses : Yield (%) and purity (HPLC area%).

- Statistical Analysis : ANOVA identifies significant interactions (e.g., temperature × catalyst loading) and optimizes conditions (e.g., 60°C, 1.5 mol% ZnCl, DMSO) for maximum yield (74–82%) . Computational tools like Minitab or JMP streamline data modeling .

What strategies can resolve contradictions in reported reaction mechanisms for tetrazole derivatives, such as discrepancies in intermediate stability or regioselectivity?

Q. Advanced

- Mechanistic Probes : Isotopic labeling (e.g., N-tetrazole) tracks intermediate formation via N NMR .

- Kinetic Studies : Rate constants for competing pathways (e.g., chloromethylation vs. hydrolysis) under varying pH (2–7) clarify dominant mechanisms .

- Computational Validation : Density Functional Theory (DFT) calculates activation energies for intermediates (e.g., azide vs. nitrile imine), resolving regioselectivity conflicts .

How do computational methods like quantum chemical calculations contribute to predicting the reactivity and regioselectivity of 5-(chloromethyl)-1-(oxan-4-yl)-1H-tetrazole in substitution reactions?

Q. Advanced

- Reactivity Descriptors : Fukui indices identify nucleophilic sites (e.g., N2 and N3 on the tetrazole ring) prone to electrophilic attack .

- Transition State Modeling : DFT-based simulations (e.g., B3LYP/6-31G*) predict regioselectivity in SN2 reactions, showing higher activation barriers for oxan-4-yl substitution vs. chloromethyl group replacement .

- Solvent Effects : COSMO-RS models quantify solvation energies, explaining solvent-dependent yields (e.g., higher polarity stabilizes zwitterionic intermediates) .

What are the key challenges in achieving regioselective functionalization of the tetrazole ring in 5-(chloromethyl)-1-(oxan-4-yl)-1H-tetrazole, and how can reaction parameters be adjusted to control selectivity?

Q. Basic

- Steric Hindrance : Bulky substituents on the oxan-4-yl group direct electrophiles to the less hindered N2 position .

- pH Control : Acidic conditions (pH < 4) protonate the tetrazole ring, favoring N1-substitution, while neutral conditions promote N2-selectivity .

- Catalyst Tuning : Lewis acids (e.g., CuI) coordinate to specific nitrogen atoms, enhancing regiocontrol in cross-coupling reactions .

In crystallographic studies, how do solvent polarity and crystallization techniques affect the polymorphic forms of 5-(chloromethyl)-1-(oxan-4-yl)-1H-tetrazole?

Q. Advanced

- Solvent Polarity : High-polarity solvents (e.g., DMF) favor monoclinic polymorphs with Z’ = 2, while low-polarity solvents (e.g., hexane) yield orthorhombic forms (Z’ = 1) due to differential hydrogen-bonding networks .

- Crystallization Methods : Slow evaporation produces larger crystals for single-crystal XRD, whereas rapid cooling generates microcrystalline powders suitable for PXRD analysis .

- Thermal Analysis : DSC identifies metastable polymorphs (melting points: 145–152°C vs. 160–165°C), guiding storage conditions to prevent phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。